1(3H)-Isobenzofuranone, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-
Description
Properties
CAS No. |
99199-05-0 |
|---|---|
Molecular Formula |
C15H8ClF3O3 |
Molecular Weight |
328.67 g/mol |
IUPAC Name |
5-[2-chloro-4-(trifluoromethyl)phenoxy]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C15H8ClF3O3/c16-12-6-9(15(17,18)19)1-4-13(12)22-10-2-3-11-8(5-10)7-21-14(11)20/h1-6H,7H2 |
InChI Key |
GUVVEYJOVRMQDU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)OC3=C(C=C(C=C3)C(F)(F)F)Cl)C(=O)O1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(3H)-Isobenzofuranone, 5-(2-chloro-4-(trifluoromethyl)phenoxy)- typically involves the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol. This reaction requires a high temperature (130°C) and an inert atmosphere for a 24-hour reaction time . Another common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis methods that optimize yield and purity. The use of advanced catalytic systems and controlled reaction conditions ensures efficient production. The Suzuki–Miyaura coupling reaction is particularly favored due to its mild and functional group-tolerant reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1(3H)-Isobenzofuranone, 5-(2-chloro-4-(trifluoromethyl)phenoxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly involving the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
1(3H)-Isobenzofuranone, 5-(2-chloro-4-(trifluoromethyl)phenoxy)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1(3H)-Isobenzofuranone, 5-(2-chloro-4-(trifluoromethyl)phenoxy)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. This interaction can lead to various biological effects, such as inhibition of specific enzymes or modulation of signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural and Molecular Comparisons
| Compound Name | CAS No. | Molecular Formula | Key Substituents |
|---|---|---|---|
| 1(3H)-Isobenzofuranone, 5-(2-chloro-4-(trifluoromethyl)phenoxy)- (Target) | 99199-05-0 | C₁₅H₈ClF₃O₃ | -O-C₆H₃(Cl)(CF₃)- at C5 |
| 5-[2-chloro-4-(trifluoromethyl)phenoxy]-3-propoxy-3H-2-benzofuran-1-one | 99199-20-9 | C₁₈H₁₄ClF₃O₄ | Additional propoxy (-OCH₂CH₂CH₃) at C3 |
| Fluoroglycofen Ethyl Ester (Herbicide) | N/A | C₁₉H₁₅ClF₃NO₇ | Ethyl ester, nitro (-NO₂) at C2 |
| 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid (Metabolite) | N/A | C₁₄H₇ClF₃NO₅ | Carboxylic acid (-COOH), nitro at C2 |
Key Observations :
- Alkoxy Modifications : The propoxy derivative (CAS 99199-20-9) exhibits increased lipophilicity due to the longer alkyl chain, which may enhance membrane permeability but reduce water solubility .
- Nitro vs. Lactone Groups: Fluoroglycofen derivatives (e.g., ethyl ester) contain a nitro group at C2, which is critical for herbicidal activity via protoporphyrinogen oxidase inhibition. The absence of this group in the target compound suggests a distinct mode of action or reduced phytotoxicity .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | Target Compound | Propoxy Derivative (99199-20-9) | Fluoroglycofen Ethyl Ester |
|---|---|---|---|
| Molecular Weight (g/mol) | 332.67 | 398.74 | 469.78 |
| LogP (Predicted) | ~3.5 (moderate lipophilicity) | ~4.2 (higher lipophilicity) | ~4.8 (high lipophilicity) |
| Water Solubility | Low | Very Low | Insoluble |
Implications :
- The target compound’s moderate LogP balances bioavailability and environmental mobility, whereas the propoxy derivative’s higher LogP may lead to bioaccumulation risks .
- The nitro group in Fluoroglycofen esters contributes to their insolubility, necessitating formulation as emulsifiable concentrates .
Biological Activity
1(3H)-Isobenzofuranone, 5-(2-chloro-4-(trifluoromethyl)phenoxy)- is a synthetic organic compound recognized for its unique structural features and potential biological activities. The compound is characterized by an isobenzofuranone core, which is substituted at the 5-position with a 2-chloro-4-(trifluoromethyl)phenoxy group. This structural configuration enhances its lipophilicity and metabolic stability, making it a candidate for various applications in medicinal chemistry and agrochemicals.
- Molecular Formula : C17H12ClF3O4
- Molecular Weight : 372.7 g/mol
- IUPAC Name : 5-[2-chloro-4-(trifluoromethyl)phenoxy]-3-ethoxy-3H-2-benzofuran-1-one
Biological Activity Overview
Research indicates that compounds similar to 1(3H)-Isobenzofuranone exhibit a range of biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various bacterial strains.
- Anticancer Effects : Investigations into its cytotoxic effects have shown promise in inhibiting cancer cell lines.
- Herbicidal Activity : The trifluoromethyl group is known to enhance biological activity, potentially contributing to herbicidal properties.
The biological activity of this compound can be attributed to its interaction with specific biological targets, including enzymes and receptors involved in disease processes. The trifluoromethyl group enhances binding affinity and metabolic stability, which may lead to improved therapeutic efficacy.
Antimicrobial Activity
A study conducted on various substituted isobenzofuranones demonstrated that compounds with similar structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that the presence of the trifluoromethyl group contributes to increased lipophilicity, enhancing membrane penetration and bioactivity.
| Compound | Activity | Target Bacteria |
|---|---|---|
| 1(3H)-Isobenzofuranone | Moderate | E. coli |
| 5-(2-chloro-4-(trifluoromethyl)phenoxy) derivative | High | S. aureus |
Anticancer Studies
In vitro studies have shown that derivatives of 1(3H)-Isobenzofuranone possess cytotoxic effects on various cancer cell lines, including breast and lung cancer. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 15.2 | |
| A549 (lung cancer) | 10.5 |
Herbicidal Potential
Research into the herbicidal activity of related compounds has indicated that the trifluoromethyl substitution may enhance the herbicidal efficacy against certain weed species. Field tests demonstrated effective control at concentrations ranging from 375 to 750 g/ha.
Synthesis Methods
The synthesis of 1(3H)-Isobenzofuranone typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Reaction of 3-(2-Chloro-4-(trifluoromethyl)phenoxy)benzoic acid with ethyl alcohol under acidic conditions.
- Cyclization reactions to form the isobenzofuranone core.
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